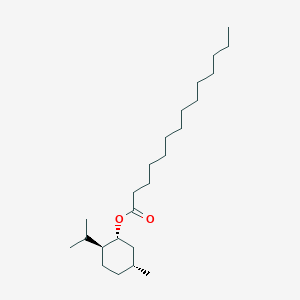

dl-Menthyl Myristate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

dl-Menthyl Myristate is an ester compound formed from the reaction of menthol and myristic acid. It is known for its pleasant minty aroma and is commonly used in the cosmetic and pharmaceutical industries. The compound has the molecular formula C24H46O2 and a molecular weight of 366.621 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: dl-Menthyl Myristate is synthesized through the esterification of menthol with myristic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where menthol and myristic acid are combined in the presence of a catalyst. The reaction mixture is heated and continuously stirred to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: dl-Menthyl Myristate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into menthol and myristic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst such as sodium methoxide.

Major Products Formed:

Hydrolysis: Menthol and myristic acid.

Transesterification: New esters depending on the alcohol used in the reaction.

Scientific Research Applications

dl-Menthyl Myristate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies related to cell membrane permeability and as a model compound for studying ester hydrolysis.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance skin penetration.

Industry: Utilized in the formulation of cosmetics, personal care products, and as a flavoring agent in food and beverages

Mechanism of Action

The mechanism of action of dl-Menthyl Myristate involves its ability to interact with lipid membranes, enhancing the permeability of active ingredients. This property makes it valuable in transdermal drug delivery systems. The compound can disrupt the lipid bilayer, allowing for increased absorption of drugs through the skin .

Comparison with Similar Compounds

Methyl Myristate: Another ester of myristic acid, commonly used as a flavoring agent and in the synthesis of other compounds.

Isopropyl Myristate: Widely used in cosmetics and pharmaceuticals as a skin penetration enhancer.

Uniqueness of dl-Menthyl Myristate: this compound stands out due to its unique combination of menthol and myristic acid, providing both a pleasant aroma and functional properties in enhancing skin permeability. Its dual role as a fragrance and a functional ingredient makes it particularly valuable in the formulation of personal care products .

Biological Activity

dl-Menthyl myristate is an ester derived from menthol and myristic acid, known for its various applications in the cosmetic and pharmaceutical industries. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and skin penetration enhancement properties. Understanding its biological activity is essential for evaluating its efficacy in different formulations.

- Molecular Formula: C15H30O2

- Molar Mass: 242.40 g/mol

The structure of this compound allows it to interact with biological membranes, which may contribute to its biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that various myristate derivatives exhibit significant antibacterial and antifungal activities. For instance, myristate esters have shown medium antibacterial activity against gram-positive bacteria and weak activity against gram-negative strains. The effectiveness of these compounds can be attributed to their ability to disrupt microbial membranes.

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| Galactosyl Myristate | 11.6 (against Staphylococcus aureus) | 24.2 (against Candida albicans) |

| Glucosyl Monomyristate | 8.8 (against Escherichia coli) | 20.0 (against Candida albicans) |

This table summarizes findings from studies evaluating the antimicrobial efficacy of various myristate derivatives, showcasing their potential as biocompatible antimicrobial agents .

The mechanism through which this compound exerts its biological effects is closely linked to its interaction with cellular membranes. It has been suggested that the compound may induce mitochondrial fragmentation and affect cellular signaling pathways related to stress responses. Specifically, it has been observed that myristate can increase levels of mitochondrial E3 ubiquitin ligase MUL1, which plays a crucial role in regulating mitochondrial dynamics and cell survival under stress conditions .

Case Studies

-

Cardiomyocyte Study:

A study investigating the effects of myristate on cardiomyocytes revealed that exposure led to mitochondrial fragmentation and hypertrophy, indicating a potential link between fatty acid overload and cardiac dysfunction. The presence of MUL1 was essential for these changes, suggesting that this compound could influence cardiac cell health through modulation of mitochondrial dynamics . -

Skin Penetration Enhancement:

Research on the penetration-enhancing properties of this compound has shown promising results in improving the delivery of therapeutic agents through the skin barrier. This property is particularly valuable in transdermal drug delivery systems, where enhancing skin permeability can lead to improved therapeutic outcomes.

Properties

Molecular Formula |

C24H46O2 |

|---|---|

Molecular Weight |

366.6 g/mol |

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] tetradecanoate |

InChI |

InChI=1S/C24H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-24(25)26-23-19-21(4)17-18-22(23)20(2)3/h20-23H,5-19H2,1-4H3/t21-,22+,23-/m1/s1 |

InChI Key |

HNZZQYMJJNOJHM-XPWALMASSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.